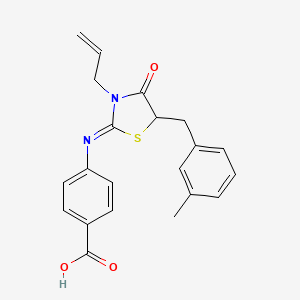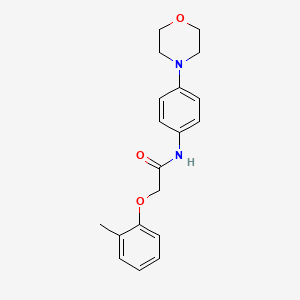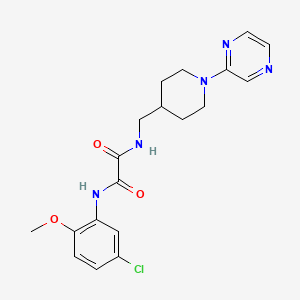
N1-(5-chloro-2-methoxyphenyl)-N2-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(5-chloro-2-methoxyphenyl)-N2-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C19H22ClN5O3 and its molecular weight is 403.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Interaction and Binding Studies
The compound has been investigated for its molecular interaction with CB1 cannabinoid receptors. Conformational analysis and superimposition models suggest that the N1 aromatic ring moiety of the compound dominates the steric binding interaction with the receptor, similar to cannabinoid agonists and aminoalkylindole agonists. The spatial orientation and electrostatic character of some conformers of the compound indicate a potential for binding to the CB1 receptor, which might contribute to conferring antagonist activity or inverse agonist activity depending on the interaction with the receptor (Shim et al., 2002).
Radiotracer Development for PET Imaging
The compound's derivatives have been synthesized and explored as potential radiotracers for positron emission tomography (PET) imaging of CB1 cannabinoid receptors in the brain. These derivatives display a combination of higher binding affinity and lower lipophilicity, suggesting potential for better imaging quality. Radiolabeled variants of these derivatives have been developed, showing promise as PET radioligands for imaging CB1 receptor (Katoch-Rouse & Horti, 2003), (Fan et al., 2006).
Insecticidal Activity Studies
The compound's analogs have been synthesized and characterized, showing significant insecticidal activities against specific pests like the diamondback moth. These studies provide insights into the relationship between the compound's structure and its insecticidal activity, and density functional theory (DFT) studies help in understanding the varying insecticidal activities (Qi et al., 2014).
Antibacterial Activity Studies
Analogs of the compound have been synthesized and characterized for their antibacterial activity. Specific variants were found to exhibit significant antibacterial activity against various bacterial strains, providing insights into the structural features contributing to this activity (Rai et al., 2009).
Glycine Transporter Inhibition for CNS Disorders
The compound has been identified as a potent inhibitor of the glycine transporter 1 (GlyT1), which is a target for therapeutic intervention in central nervous system disorders. It exhibits favorable pharmacokinetics and increases glycine concentration in the cerebrospinal fluid in animal models (Yamamoto et al., 2016).
Synthesis and Characterization for Diverse Applications
The compound and its derivatives have been synthesized and characterized for various applications, including potential use in medicinal chemistry, electrochemical studies, and studies of insecticidal and antimicrobial activities. These studies demonstrate the compound's versatility and potential for applications in different fields of research (Aghekyan et al., 2018), (Naik et al., 2013).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N'-(5-chloro-2-methoxyphenyl)-N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN5O3/c1-28-16-3-2-14(20)10-15(16)24-19(27)18(26)23-11-13-4-8-25(9-5-13)17-12-21-6-7-22-17/h2-3,6-7,10,12-13H,4-5,8-9,11H2,1H3,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGQYHLBDZIHPPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCC2CCN(CC2)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
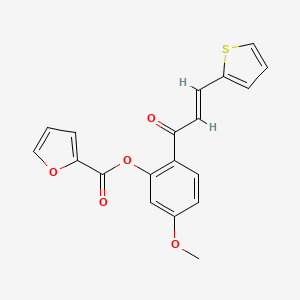
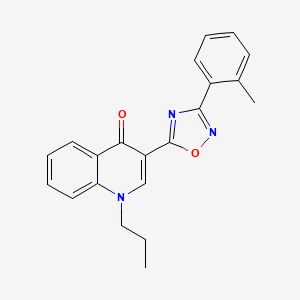
![N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2480715.png)

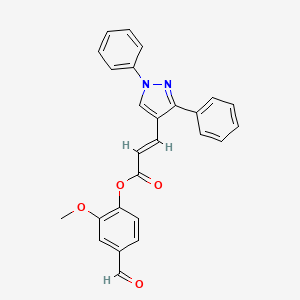
![N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2480720.png)
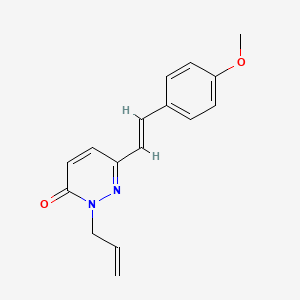
![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-ethoxybenzamide hydrochloride](/img/structure/B2480723.png)
![Ethyl 3-[(4-fluorophenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2480724.png)


